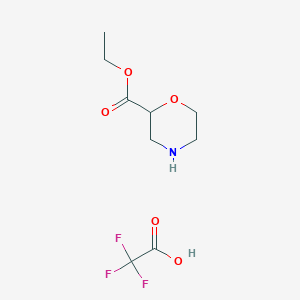

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIOJRCDISXDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718481 | |

| Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111640-52-8 | |

| Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Abstract This technical guide provides a comprehensive, in-depth methodology for the synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a valuable heterocyclic building block for research and drug development professionals. The synthesis is presented as a two-part process: the initial formation of the free base, Ethyl morpholine-2-carboxylate, via a robust cyclization strategy, followed by its conversion to the stable and highly crystalline 2,2,2-trifluoroacetate (TFA) salt. This document elucidates the causal reasoning behind strategic choices in the synthetic route, from precursor selection to purification and salt formation. Detailed, self-validating experimental protocols are provided, alongside characterization data and process logic diagrams to ensure reproducibility and scientific integrity. This guide is intended to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and organic synthesis.

Introduction: The Morpholine Scaffold in Modern Chemistry

1.1 The Morpholine Moiety: A Privileged Scaffold in Drug Discovery The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group.[1] This unique combination imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. Consequently, morpholine is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved pharmaceuticals, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the fungicide Fenpropimorph.[2][3] Its ability to serve as a non-ionizable, hydrogen-bond acceptor and its conformational flexibility make it an invaluable component in the design of novel therapeutic agents targeting a wide array of biological targets.[1][4]

1.2 Ethyl morpholine-2-carboxylate: A Versatile Synthetic Intermediate Ethyl morpholine-2-carboxylate is a chiral building block that allows for the strategic introduction of the morpholine heterocycle into more complex molecular architectures. The ester functionality at the 2-position provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

1.3 Rationale for 2,2,2-Trifluoroacetate (TFA) Salt Formation While the free base form of Ethyl morpholine-2-carboxylate is a liquid or low-melting solid, its basic secondary amine can be protonated by a strong acid to form a salt.[5] Trifluoroacetic acid (TFA) is frequently employed for this purpose in pharmaceutical development. The resulting TFA salt typically exhibits superior properties compared to the free base, including:

-

Enhanced Crystallinity: Salts are often highly crystalline solids, which simplifies handling, purification (via recrystallization), and accurate weighing.

-

Improved Stability and Shelf-Life: Salt formation can protect the reactive amine from degradation over time.

-

Increased Solubility: TFA salts often have different solubility profiles, which can be advantageous in certain solvents or for biological assays.

The formation of the TFA salt is a deliberate and strategic step to produce a stable, reliable, and easy-to-handle version of this important building block.[6]

Overall Synthetic Strategy

The synthesis of the target compound is logically approached in two distinct stages. The first stage focuses on the construction of the core heterocyclic system, Ethyl morpholine-2-carboxylate. The second stage involves a straightforward acid-base reaction to yield the final trifluoroacetate salt.

Our retrosynthetic analysis identifies commercially available and cost-effective precursors for the construction of the morpholine ring. The chosen forward synthesis is designed for scalability and reproducibility in a standard laboratory setting.

Caption: Retrosynthetic analysis of the target TFA salt.

Synthesis of Ethyl morpholine-2-carboxylate (Free Base)

3.1 Principle and Mechanistic Considerations The core of this synthesis is the construction of the morpholine ring. We employ a double N-alkylation strategy, reacting diethanolamine with ethyl 2,3-dibromopropionate. This approach is advantageous due to the ready availability of the starting materials.

The reaction proceeds in a stepwise manner. The secondary amine of diethanolamine first acts as a nucleophile, displacing one of the bromine atoms on the propionate ester in an S_N2 reaction. The resulting intermediate then undergoes a second, intramolecular S_N2 reaction, where one of the hydroxyl groups, under basic conditions, is deprotonated and cyclizes onto the carbon bearing the second bromine atom. A non-nucleophilic base, such as potassium carbonate, is used to facilitate the cyclization and to scavenge the HBr generated during the reaction.

3.2 Detailed Experimental Protocol: Synthesis of the Free Base Materials and Reagents:

-

Diethanolamine (≥99%)

-

Ethyl 2,3-dibromopropionate (97%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for column chromatography)

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (250 mL).

-

Add diethanolamine (10.51 g, 100 mmol, 1.0 equiv) and anhydrous potassium carbonate (41.4 g, 300 mmol, 3.0 equiv) to the flask.

-

Stir the suspension vigorously at room temperature.

-

In a separate beaker, dissolve ethyl 2,3-dibromopropionate (26.0 g, 100 mmol, 1.0 equiv) in 50 mL of anhydrous acetonitrile.

-

Transfer the ethyl 2,3-dibromopropionate solution to a dropping funnel and add it dropwise to the stirred suspension over 60 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.

-

Dissolve the crude oil in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Ethyl morpholine-2-carboxylate as a pale yellow liquid.

3.3 Physicochemical and Spectroscopic Characterization The identity and purity of the synthesized free base should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₇H₁₃NO₃ | [7][8] |

| Molecular Weight | 159.18 g/mol | [7][8] |

| Appearance | Colorless to pale yellow liquid | [5] |

| CAS Number | 107904-06-3 | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): 4.20 (q), 3.95-3.80 (m), 3.65-3.50 (m), 3.30 (dd), 3.05 (dd), 2.90-2.70 (m), 1.25 (t). | Based on structure |

| MS (ESI+) | m/z: 160.1 [M+H]⁺ | Based on structure |

Synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

4.1 Principle and Rationale This step is a simple acid-base neutralization. The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a base, accepting a proton from the highly acidic trifluoroacetic acid. The resulting ionic bond forms the stable, solid TFA salt. The reaction is typically performed in a non-polar solvent, such as diethyl ether, to facilitate the precipitation of the ionic salt.

4.2 Detailed Experimental Protocol: Salt Formation Materials and Reagents:

-

Ethyl morpholine-2-carboxylate (from Step 3.2)

-

Trifluoroacetic Acid (TFA, ≥99%)

-

Diethyl Ether (Et₂O), anhydrous

Procedure:

-

Dissolve the purified Ethyl morpholine-2-carboxylate (15.9 g, 100 mmol, 1.0 equiv) in 200 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

-

Cool the solution to 0°C in an ice-water bath.

-

While stirring, add trifluoroacetic acid (11.4 g, 7.7 mL, 100 mmol, 1.0 equiv) dropwise to the solution.

-

A white precipitate will form immediately upon addition of the acid.

-

Continue stirring the suspension at 0°C for 30 minutes after the addition is complete.

-

Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL).

-

Dry the solid product under high vacuum at room temperature for 4-6 hours to remove any residual solvent.

4.3 Physicochemical and Spectroscopic Characterization The final salt product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄F₃NO₅ | [9][10] |

| Molecular Weight | 273.21 g/mol | [9][10] |

| Appearance | White to off-white crystalline solid | Typical |

| CAS Number | 1111640-52-8 | [9] |

| Storage | Sealed in dry, 2-8°C | [9][10] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected shifts (δ, ppm): Broad singlet for NH₂⁺ protons, downfield shifts for protons α to the nitrogen compared to the free base. | Based on structure |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | Expected shifts (δ, ppm): Singlet around -75 ppm. | Based on structure |

| MS (ESI+) | m/z: 160.1 [M-TFA+H]⁺ (cation of the free base) | Based on structure |

Comprehensive Synthesis and Analysis Workflow

The following diagram illustrates the complete workflow, from starting materials to the final, characterized product, highlighting the key stages of synthesis, purification, and analysis.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Ethyl morpholine-2-carboxylate | 135782-25-1 [sigmaaldrich.com]

- 6. Morpholine, trifluoroacetate | C6H10F3NO3 | CID 46242206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 1111640-52-8|Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate|BLD Pharm [bldpharm.com]

- 10. achmem.com [achmem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Introduction: The Strategic Role of Morpholine Scaffolds and Trifluoroacetate Salts in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold." Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical properties. The morpholine ring, with its inherent weak basicity and capacity for hydrogen bonding, often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to parent molecules.[1] Specifically, for drug candidates targeting the central nervous system (CNS), the morpholine structure can be pivotal in achieving the delicate balance of lipophilicity and polarity required for traversing the blood-brain barrier.[1]

This guide focuses on a specific, yet significant, morpholine derivative: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. This compound exists as a salt, pairing the ethyl morpholine-2-carboxylate base with trifluoroacetic acid (TFA). The use of trifluoroacetate as a counter-ion is a common strategy in the early phases of drug development. Often, TFA is utilized during the purification of synthetic compounds, particularly in reverse-phase high-performance liquid chromatography (HPLC). While TFA salts are frequently used in initial research, they are often exchanged for other salts, such as hydrochloride or acetate, in later developmental stages due to regulatory considerations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed examination of the known and predicted physicochemical properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, its synthesis, analytical characterization, and its potential applications as a building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The title compound is an organic salt formed through the protonation of the secondary amine in the morpholine ring of Ethyl morpholine-2-carboxylate by the strong acid, trifluoroacetic acid.

-

Systematic Name: 2-Ethoxycarbonylmorpholinium 2,2,2-trifluoroacetate

-

Common Name: Ethyl morpholine-2-carboxylate TFA salt

-

CAS Number: 1111640-52-8

-

Molecular Formula: C₉H₁₄F₃NO₅

-

Molecular Weight: 273.21 g/mol

The structural representation of this salt is a critical first step in understanding its chemical behavior.

Figure 1: Chemical structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Properties of the Free Base and the Trifluoroacetate Salt

| Property | Ethyl morpholine-2-carboxylate (Free Base) | Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (Salt) |

| Molecular Formula | C₇H₁₃NO₃[2] | C₉H₁₄F₃NO₅[3] |

| Molecular Weight | 159.18 g/mol [2] | 273.21 g/mol [3] |

| Appearance | Liquid[4] | Solid (Predicted) |

| Solubility | Data not available | Expected to have higher aqueous solubility than the free base. |

| pKa | Data not available | The pKa of the morpholinium ion will be a key determinant of its ionization state at physiological pH. |

| LogP (Computed) | -0.3[5] | The formation of a salt will significantly decrease the LogP value, indicating increased hydrophilicity. |

| Storage | 2-8°C, under inert atmosphere[4] | Sealed in dry, 2-8°C[3] |

Synthesis and Purification

The synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate can be approached in a two-step process: the synthesis of the free base followed by salt formation.

Synthesis of Ethyl morpholine-2-carboxylate (Free Base)

The synthesis of chiral 2-substituted morpholines is an area of active research, with several methodologies reported in the literature. One common approach involves the cyclization of an appropriate amino alcohol precursor.

Figure 2: General synthetic workflow.

Representative Protocol for Synthesis of a Chiral Morpholine Derivative (Adapted from literature):

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of Ethyl morpholine-2-carboxylate.

-

Precursor Preparation: Synthesis of a suitable N-protected amino alcohol. This often involves multiple steps, including the protection of the amine and the formation of the carbon skeleton.

-

Cyclization: An electrophile-induced cyclization is a common strategy. For instance, the reaction of an N-allyl-β-amino alcohol with an electrophile like bromine can induce cyclization to form the morpholine ring.

-

Deprotection and Functional Group Manipulation: Removal of protecting groups and conversion of functional groups to yield the desired ethyl ester.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Formation of the 2,2,2-Trifluoroacetate Salt

The formation of the TFA salt is a straightforward acid-base reaction.

Protocol for Trifluoroacetate Salt Formation:

-

Dissolution: Dissolve the purified Ethyl morpholine-2-carboxylate (free base) in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acid Addition: To the stirred solution, add one equivalent of trifluoroacetic acid (TFA) dropwise at 0°C.

-

Precipitation: The trifluoroacetate salt will typically precipitate out of the solution. If precipitation is not immediate, the solution can be concentrated under reduced pressure.

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the ethyl group of the ester, and a broad singlet for the protonated amine (N-H). The chemical shifts of the protons adjacent to the protonated nitrogen will be shifted downfield compared to the free base.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the morpholine ring, the ester carbonyl, and the ethyl group. The carbons of the trifluoroacetate anion will also be visible, typically as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic singlet for the three equivalent fluorine atoms of the trifluoroacetate anion.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad absorption band in the region of 2500-3000 cm⁻¹, characteristic of an ammonium (N-H) stretch.

-

A strong absorption around 1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F and C-O stretching vibrations.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the cation. The spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 160.10.

Applications in Drug Discovery and Development

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chiral morpholine-2-carboxylate moiety makes it particularly useful for creating enantiomerically pure compounds.

The ester functionality serves as a versatile handle for further chemical modifications, such as:

-

Amide Formation: Reaction with amines to form a wide range of amides, which are common functional groups in drug molecules.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with other molecules or used to modulate solubility.

-

Reduction: Reduction of the ester to the corresponding primary alcohol, providing another point for chemical diversification.

The morpholine scaffold itself is found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. Therefore, this compound is a key starting material for the exploration of new chemical space around this privileged heterocyclic system.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a compound of significant interest to the medicinal chemistry community. While detailed experimental data for the salt itself is sparse in publicly accessible literature, its properties can be reliably predicted based on the known characteristics of its constituent parts: the versatile Ethyl morpholine-2-carboxylate and the commonly used trifluoroacetate counter-ion. Its utility as a chiral building block for the synthesis of complex, biologically active molecules underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications, serving as a valuable resource for scientists engaged in drug discovery and development.

References

-

PubChem. Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2723-2746. Available from: [Link]

- Google Patents. Morpholine derivatives and their use as therapeutic agents.

Sources

- 1. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. achmem.com [achmem.com]

- 4. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The guide delves into the compound's intricate chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the strategic applications of this molecule, highlighting the synergistic roles of the morpholine scaffold and the trifluoroacetate counterion in optimizing drug candidates' pharmacological profiles. The document concludes with a thorough guide to its analytical and spectroscopic characterization, ensuring scientific integrity and enabling robust quality control in its application.

Introduction: The Strategic Importance of the Morpholine Scaffold and Trifluoroacetate Salts in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, and it can act as a crucial pharmacophore for interacting with biological targets.[1] When combined with a trifluoroacetate (TFA) counterion, the resulting salt often exhibits improved handling properties and solubility in organic solvents, which is advantageous during synthesis and purification.[2] Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate emerges as a versatile building block, offering a synthetically accessible handle for the elaboration of more complex molecules.

The trifluoroacetate counterion, while common in early-phase drug discovery due to its use in purification, necessitates careful consideration. While it can enhance solubility, its potential to influence biological assays and in vivo studies is a critical factor for researchers.[2] This guide will address the dual nature of the TFA salt, providing the necessary context for its strategic use.

Chemical Structure and Physicochemical Properties

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is an organic salt consisting of an ethyl morpholine-2-carboxylate cation and a trifluoroacetate anion. The positive charge resides on the protonated nitrogen atom of the morpholine ring.

Diagram 1: Chemical Structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Caption: Ionic interaction between the cation and anion.

The key physicochemical properties of the parent molecule and the salt are summarized below for easy reference.

| Property | Value (Ethyl morpholine-2-carboxylate) | Value (2,2,2-trifluoroacetate salt) | Source |

| Molecular Formula | C₇H₁₃NO₃ | C₉H₁₄F₃NO₅ | [3] |

| Molecular Weight | 159.18 g/mol | 273.21 g/mol | [3] |

| CAS Number | 135782-25-1 | 1111640-52-8 | [4] |

| Appearance | Colorless to light yellow liquid | Not specified (typically a solid) | [5] |

| Storage Conditions | -20°C, protect from light | Sealed in dry, 2-8°C | [4][5] |

Synthesis and Experimental Protocols

The synthesis of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is typically achieved in a two-step process: the synthesis of the ethyl morpholine-2-carboxylate free base, followed by its conversion to the trifluoroacetate salt.

Synthesis of Ethyl morpholine-2-carboxylate

Diagram 2: Synthetic Workflow for Ethyl morpholine-2-carboxylate

Caption: Generalized synthetic workflow.

Experimental Protocol (Adapted from general procedures):

-

Reaction Setup: To a solution of a suitable amino alcohol precursor (e.g., 2-(2-hydroxyethylamino)ethanol) in an appropriate solvent such as THF or DMF, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Addition of Alkylating Agent: Slowly add ethyl 2-bromoacetate or ethyl 2-chloroacetate to the reaction mixture at room temperature.

-

Reaction and Cyclization: Stir the reaction mixture at room temperature or with gentle heating to facilitate both N-alkylation and subsequent intramolecular cyclization to form the morpholine ring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl morpholine-2-carboxylate.

Formation of the 2,2,2-Trifluoroacetate Salt

The conversion of the free base to its TFA salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified ethyl morpholine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acid Addition: Slowly add a stoichiometric amount (1 equivalent) of trifluoroacetic acid to the solution with stirring.

-

Precipitation and Isolation: The trifluoroacetate salt will typically precipitate out of the solution. If it does not, the solvent can be carefully removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane to remove any non-salt impurities and then dried under vacuum.

Applications in Research and Drug Development

The utility of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate in drug discovery stems from the advantageous properties of both the morpholine ring and the trifluoroacetate counterion.

-

The Morpholine Scaffold: This heterocycle is considered a "privileged" structure in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility and metabolic stability, and its chair-like conformation can be used to orient substituents in a desired three-dimensional space for optimal interaction with a biological target.[1] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be crucial for receptor binding or for tuning the pharmacokinetic profile of a drug candidate.[1]

-

The Trifluoroacetate Counterion: In the early stages of drug discovery, TFA salts are common due to the widespread use of trifluoroacetic acid in reversed-phase HPLC purification of synthetic compounds.[2] The TFA counterion can improve the solubility of a compound in organic solvents, aiding in its handling and formulation for in vitro assays. However, it is crucial for researchers to be aware that residual TFA can sometimes interfere with biological assays, and for late-stage drug candidates, it is often exchanged for a more pharmaceutically acceptable counterion like hydrochloride or acetate.[2]

Analytical & Spectroscopic Characterization

Robust analytical characterization is essential to confirm the identity and purity of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Diagram 3: Analytical Workflow

Caption: A typical analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. A Certificate of Analysis for the free base confirms its structure is consistent with the expected signals.[5] For the TFA salt, the proton on the nitrogen will be deshielded and may appear as a broad singlet. The protons on the carbons adjacent to the now-protonated nitrogen will also experience a downfield shift compared to the free base.

| Assignment (Ethyl morpholine-2-carboxylate) | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2-1.3 (triplet) |

| Ethyl -CH₂- | ~4.1-4.2 (quartet) |

| Morpholine -CH(CO₂Et)- | ~3.8-4.0 (multiplet) |

| Morpholine -O-CH₂- | ~3.6-3.9 (multiplets) |

| Morpholine -N-CH₂- | ~2.8-3.2 (multiplets) |

| Morpholine -NH- | ~1.9-2.5 (broad singlet) |

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group, the ester carbonyl, and the four unique carbons of the morpholine ring. The carbons adjacent to the oxygen will be the most downfield among the ring carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 160.0968.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine salt) | 2400-2800 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | ~1740 |

| C-O stretch (ether and ester) | 1050-1250 |

| C-F stretch (trifluoroacetate) | 1100-1300 (strong) |

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. A thorough understanding of its chemical nature, including the influence of the trifluoroacetate counterion, is paramount for its effective application in the synthesis of novel therapeutic agents. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this important chemical entity.

References

-

PubChem. Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. [Link].

-

PubChem. Trifluoroacetate. National Center for Biotechnology Information. [Link].

-

PrepChem. Preparation of ethyl trifluoroacetate. [Link].

-

Pícha, J., & Holub, J. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(1), 153. [Link].

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link].

-

PubChemLite. Ethyl morpholine-2-carboxylate. [Link].

-

PubChemLite. Predicted Collision Cross Section for Ethyl morpholine-2-carboxylate. [Link].

-

ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6563-6573. [Link].

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link].

-

ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 27697-27708. [Link].

-

Windhorse Tours. Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102351694A - Preparation method of trifluoroacetic acid ethyl ester - Google Patents [patents.google.com]

- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Ethylmorpholine(100-74-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1111640-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications, with a focus on the critical role of the morpholine scaffold and the trifluoroacetate counterion. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved and experimental drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical and metabolic properties. The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1][3] Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, facilitating crucial interactions with biological targets.[4]

Ethyl morpholine-2-carboxylate, as a substituted morpholine, offers a versatile platform for the synthesis of more complex molecules. The ethyl ester provides a reactive handle for further derivatization, while the chiral center at the 2-position allows for the exploration of stereospecific interactions with biological macromolecules.

Chemical Properties and Identification

| Property | Value | Source(s) |

| CAS Number | 1111640-52-8 | [5] |

| Chemical Formula | C₉H₁₄F₃NO₅ | [5] |

| Molecular Weight | 273.21 g/mol | [5] |

| IUPAC Name | ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | [6] |

| Synonyms | Ethyl 2-morpholinecarboxylate trifluoroacetate | [6] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Synthesis and Purification

Step 1: Synthesis of Ethyl Morpholine-2-carboxylate (Free Base)

The synthesis of the parent ester, ethyl morpholine-2-carboxylate, can be achieved through various established methods for constructing the morpholine ring. One common approach involves the cyclization of an appropriate amino alcohol precursor.

Workflow for the Synthesis of Ethyl Morpholine-2-carboxylate:

Figure 1: General workflow for the synthesis of the parent ester.

A plausible experimental approach:

A detailed, step-by-step protocol for a similar morpholine derivative synthesis is described in the literature, which can be adapted for this target.[7]

-

Reaction Setup: To a solution of a suitable N-protected serine ethyl ester derivative in a suitable solvent (e.g., dichloromethane), add a di-electrophilic cyclizing agent (e.g., a bis-haloethane derivative) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection (if necessary): If an N-protecting group was used, it would be removed at this stage using appropriate conditions (e.g., acidolysis for a Boc group).

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl morpholine-2-carboxylate.

Step 2: Formation of the 2,2,2-Trifluoroacetate Salt

The formation of the trifluoroacetate salt is a straightforward acid-base reaction. Trifluoroacetic acid (TFA) is a strong acid that will readily protonate the basic nitrogen of the morpholine ring.[8]

Workflow for Salt Formation:

Figure 2: General workflow for the formation of the trifluoroacetate salt.

A plausible experimental approach:

-

Dissolution: Dissolve the purified ethyl morpholine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acid Addition: To the stirred solution, add one equivalent of trifluoroacetic acid dropwise at a controlled temperature (e.g., 0 °C).

-

Precipitation/Isolation: The trifluoroacetate salt may precipitate out of the solution. If so, it can be collected by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure to yield the desired salt.

-

Drying: Dry the resulting salt under vacuum to remove any residual solvent.

The Role of the Trifluoroacetate Counterion

The choice of a counterion is a critical consideration in drug development as it can significantly impact the physicochemical properties and biological activity of an active pharmaceutical ingredient (API).[9][10] Trifluoroacetate is a common counterion for basic drug candidates, often arising from the use of trifluoroacetic acid in purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Key considerations for the trifluoroacetate counterion:

-

Solubility: Trifluoroacetate salts often exhibit good solubility in aqueous and organic media, which can be advantageous for formulation and in vitro assays.

-

Stability: The trifluoroacetate anion is non-reactive under typical storage conditions.

-

Potential for Biological Effects: It is important to note that the trifluoroacetate ion itself is not inert and can exhibit biological effects.[10] For late-stage drug candidates, it is often desirable to exchange the trifluoroacetate for a more biologically benign counterion, such as chloride or acetate.[9][11]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the morpholine ring protons, and a broad singlet for the protonated amine. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the morpholine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion for the protonated free base (ethyl morpholine-2-carboxylate).[12] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, with the purity determined by the peak area percentage. A suitable method would likely involve a C18 column with a mobile phase of acetonitrile and water containing 0.1% TFA.[13][14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (of the ammonium salt), C=O stretch of the ester, and C-O stretches of the ether and ester groups. |

Chirality and Enantioselective Synthesis

The 2-position of the morpholine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable side effects. Therefore, the synthesis of enantiomerically pure forms of Ethyl morpholine-2-carboxylate is of high importance.

Strategies for obtaining enantiomerically pure material:

-

Chiral Resolution: This involves the separation of a racemic mixture of the final compound or a synthetic intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography.[15]

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to selectively produce the desired enantiomer.[16][17] For example, enzyme-catalyzed kinetic resolution of a racemic intermediate has been successfully employed for the synthesis of chiral morpholine-2-carboxylic acid derivatives.[18]

The specific stereochemistry of the commercially available Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate should be confirmed from the supplier's documentation.

Applications in Drug Discovery and Medicinal Chemistry

As a versatile building block, Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate can be utilized in the synthesis of a wide range of biologically active molecules. The morpholine-2-carboxylate moiety has been incorporated into compounds targeting various therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve blood-brain barrier permeability makes it an attractive scaffold for CNS-acting drugs.[3][4]

-

Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets relevant to cancer.

-

Infectious Diseases: The morpholine scaffold is present in some antibacterial and antifungal agents.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in many drug molecules.

Safety and Handling

Based on available safety data for the compound, the following hazards have been identified:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility is derived from the favorable properties of the morpholine scaffold and the convenient reactivity of the ethyl ester functionality. A thorough understanding of its synthesis, purification, and analytical characterization, as well as the influence of its chiral nature and the trifluoroacetate counterion, is crucial for its effective application in the development of novel therapeutic agents. This guide provides a foundational understanding to aid researchers in leveraging the potential of this important chemical entity.

References

A comprehensive list of references is available in the digital version of this document.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 6. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. PubChemLite - Ethyl morpholine-2-carboxylate (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 15. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 16. banglajol.info [banglajol.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Molecular weight and formula of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 7, 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a compound of interest in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in the design of bioactive molecules, particularly for central nervous system targets.[1][2][3] The formation of a trifluoroacetate (TFA) salt is a common practice in the synthesis and purification of amine-containing compounds, including peptide and small molecule drug candidates.[4][5][6] This guide will delve into the fundamental molecular and physicochemical properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, discuss the rationale for its use, and provide insights into its synthesis and analytical characterization.

Introduction: The Significance of the Morpholine Scaffold and Trifluoroacetate Salts in Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] Its unique structure, featuring both a weakly basic nitrogen and a polar ether oxygen, can enhance aqueous solubility, improve metabolic stability, and facilitate favorable interactions with biological targets.[1] In the realm of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valued for its potential to improve blood-brain barrier permeability.[1]

The subject of this guide, Ethyl morpholine-2-carboxylate, serves as a valuable chiral building block for introducing the morpholine scaffold into more complex molecules. The formation of its 2,2,2-trifluoroacetate salt is a direct consequence of common synthetic and purification methodologies, particularly reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is often used as an ion-pairing agent.[5][6] Understanding the properties of this salt form is therefore crucial for researchers working with this and related compounds.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Identity

The key identifiers for Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | [7] |

| Synonyms | 2-Morpholinecarboxylic acid ethyl ester 2,2,2-trifluoroacetate | N/A |

| CAS Number | 1111640-52-8 | [7] |

| Molecular Formula | C9H14F3NO5 | [7] |

| Molecular Weight | 273.21 g/mol | [7] |

Physicochemical Characteristics

| Property | Expected Characteristic/Value | Rationale |

| Appearance | White to off-white solid | Typical for small molecule trifluoroacetate salts. |

| Solubility | Soluble in water, methanol, ethanol, DMSO | The ionic nature of the salt enhances solubility in polar solvents. |

| Melting Point | Not available | Would require experimental determination. |

| Boiling Point | Not applicable (decomposes) | Salts typically decompose at high temperatures rather than boil. |

| pKa | Not available | The pKa of the morpholine nitrogen will be influenced by the strong trifluoroacetate counterion. |

Synthesis and Purification Workflow

The synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate involves two key stages: the synthesis of the parent ester and its subsequent conversion to the trifluoroacetate salt, often during purification.

Synthesis of Ethyl Morpholine-2-carboxylate

Several synthetic routes to substituted morpholines have been reported in the literature. One common approach involves the cyclization of appropriate precursors. A general synthetic scheme for the parent compound is outlined below.

Caption: Generalized synthetic workflow for Ethyl morpholine-2-carboxylate.

Formation of the 2,2,2-Trifluoroacetate Salt during Purification

The trifluoroacetate salt is most commonly formed during the purification of the parent amine by reversed-phase HPLC.

Caption: Workflow for the purification and formation of the trifluoroacetate salt.

Causality Behind Experimental Choices: The use of trifluoroacetic acid in the mobile phase serves a dual purpose. It acts as an acid to protonate the basic morpholine nitrogen, ensuring a single charged species and thus sharp, symmetrical peaks in the chromatogram. Secondly, the trifluoroacetate anion acts as an ion-pairing agent, interacting with the protonated amine to modulate its retention on the nonpolar stationary phase, leading to improved separation.[5][6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the compound.

Spectroscopic Analysis

While specific spectra for the trifluoroacetate salt are not publicly available, the following table outlines the expected spectroscopic characteristics based on the structure of the parent compound, Ethyl morpholine-2-carboxylate.

| Technique | Expected Observations for Ethyl Morpholine-2-carboxylate |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and multiplets for the morpholine ring protons. The chemical shifts of protons adjacent to the nitrogen will be influenced by the presence of the trifluoroacetate counterion in the salt form. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring.[9] |

| Mass Spectrometry (MS) | The base peak in the positive ion mode would correspond to the protonated parent molecule [M+H]⁺ at m/z 160.0968.[10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond (which will be broadened in the salt form as N⁺-H), C-O stretching of the ether and ester, and the C=O stretching of the ester. |

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10 µL

Rationale for Method Choices: The C18 stationary phase provides a nonpolar environment for the separation of small organic molecules. The use of trifluoroacetic acid in the mobile phase, as previously discussed, ensures good peak shape and retention for the basic analyte. A gradient elution is typically employed to ensure the efficient elution of the compound of interest while separating it from more or less polar impurities.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture.[7] Recommended storage temperature is 2-8°C.[7]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[7] Standard safety precautions for handling chemical reagents should be followed.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable chemical entity for drug discovery and development, combining the beneficial properties of the morpholine scaffold with a common and well-understood salt form. This guide has provided a detailed overview of its molecular and physicochemical properties, synthesis, analytical characterization, and handling. By understanding the fundamental aspects of this compound, researchers can more effectively utilize it in their synthetic and medicinal chemistry programs.

References

-

PubChem. Ethyl morpholine-2-carboxylate. [Link]

-

ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

-

ASTM International. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

-

Royal Society of Chemistry. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

-

ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

-

Encyclopedia.pub. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. [Link]

-

Analytice. Laboratory analysis of morpholine (CAS: 110-91-8). [Link]

-

RSC Publishing. Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. [Link]

-

PubMed. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

-

PubChemLite. Ethyl morpholine-2-carboxylate (C7H13NO3). [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. [Link]

-

Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. [Link]

-

PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

-

PubChem. Ethyl Thiomorpholine-2-carboxylate. [Link]

-

Halocarbon Life Sciences. TFA - Pharmaceutical Applications. [Link]

-

Windhorse Tours. Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. [Link]

-

NIST. N-Ethylmorpholine. [Link]

-

Wikipedia. Trifluoroacetic acid. [Link]

-

PubMed Central. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

- Google Patents.

-

OBO. CL2518 profile rail, slot 17 mm, FS, perforated. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. chemscene.com [chemscene.com]

- 9. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - Ethyl morpholine-2-carboxylate (C7H13NO3) [pubchemlite.lcsb.uni.lu]

The Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in the field of medicinal chemistry.[1] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its advantageous physicochemical, metabolic, and biological properties.[2] This guide provides a comprehensive technical overview of the morpholine moiety, exploring the rationale behind its extensive use, its impact on pharmacokinetic profiles, key synthetic strategies for its incorporation, and its role in the mechanism of action of several successful therapeutic agents. Through detailed case studies and experimental insights, we illuminate why this simple heterocycle remains a cornerstone of modern drug design.

Introduction: The Concept of a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions.[3] These scaffolds serve as a robust foundation upon which diverse functionalities can be built, leading to the development of potent and selective ligands for a wide range of receptors and enzymes. The morpholine ring is a quintessential example of such a scaffold.[1][2] Its unique combination of features allows it to enhance aqueous solubility, modulate basicity, act as a hydrogen bond acceptor, and improve metabolic stability, making it a highly valuable component in the drug discovery toolkit.[4][5]

The power of the morpholine ring lies in its ability to positively influence a molecule's overall properties. It can increase potency through direct interactions with a biological target or improve the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical for a drug candidate's success.[2][6] A review of U.S. FDA-approved small-molecule drugs between 2012 and 2023 identified 14 new drugs incorporating the morpholine system, with half of them being anticancer agents.[7]

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The utility of the morpholine ring is deeply rooted in its favorable physicochemical characteristics, which translate directly to pharmacokinetic advantages.

-

Modulated Basicity and Solubility: The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic (pKa ≈ 8.4-8.7) than analogous piperidines.[1][7] This pKa is advantageous as it allows for protonation under physiological pH, which can enhance aqueous solubility and facilitate ionic interactions with biological targets without the extreme basicity that can sometimes lead to off-target effects.[4][8]

-

Metabolic Stability: While the morpholine ring can be a site of metabolism, often through oxidation, it generally imparts greater metabolic stability compared to other N-heterocycles like piperazine.[9][10] This can lead to improved bioavailability and a more predictable pharmacokinetic profile.[8] Many morpholine-containing drugs are substrates for Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5][7]

-

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets.[11][12]

-

Balanced Lipophilicity: The morpholine ring provides a good balance between hydrophilic and lipophilic character.[3][11] This balance is crucial for achieving sufficient membrane permeability to reach the target site while maintaining enough aqueous solubility for formulation and distribution.[7][8] This is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is essential.[3][12]

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine.[7][13] This substitution can fine-tune a molecule's properties, for instance, by reducing basicity or altering the metabolic profile while maintaining the overall required conformation for biological activity.[7]

Comparative Physicochemical Properties

| Heterocycle | Typical pKa | Lipophilicity (clogP of parent) | Key Features |

| Morpholine | 8.4 - 8.7 | -0.84 | Moderate basicity, H-bond acceptor, good solubility.[1][7] |

| Piperidine | ~11.2 | 0.84 | Strong base, can have toxicity concerns. |

| Piperazine | 5.6, 9.7 | -1.03 | Two basic centers, often a site of rapid metabolism. |

| Thiomorpholine | ~8.4 | 0.29 | Similar basicity to morpholine, different geometry and H-bonding. |

The Role of Morpholine in Drug Design and Action: Case Studies

The versatility of the morpholine scaffold is best illustrated by examining its role in clinically successful drugs across different therapeutic areas.

Case Study 1: Gefitinib (Iressa®) - Anticancer Agent

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[14][15]

-

Mechanism of Action: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways (like the Ras signal transduction pathway) that promote cell proliferation and survival.[14][16] Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals, which ultimately leads to apoptosis of cancer cells.[14][16]

-

Role of the Morpholine Scaffold: The morpholine group in Gefitinib is a key component of the solvent-exposed region of the molecule. Its primary role is to enhance the compound's aqueous solubility and overall pharmacokinetic properties.[17] This improved solubility is crucial for the drug's oral bioavailability, allowing it to be administered as a daily tablet. The morpholine moiety contributes to the drug's favorable ADME profile, which was a critical factor in its development and clinical success.[5]

Case Study 2: Linezolid (Zyvox®) - Antibiotic

Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][18]

-

Mechanism of Action: Linezolid is a protein synthesis inhibitor. Uniquely, it acts at the very first step of this process.[18] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[10][] This mechanism is distinct from most other protein synthesis inhibitors, which typically act during the elongation phase.[18]

-

Role of the Morpholine Scaffold: The morpholine ring in Linezolid is a site of oxidative metabolism, leading to the formation of two inactive carboxylic acid metabolites.[10] While it is a site of metabolism, this pathway is predictable and contributes to the drug's clearance. The morpholine ring itself is an integral part of the molecule's structure that allows it to fit into the ribosomal binding pocket. More importantly, the overall structure, including the morpholine, provides the necessary physicochemical properties for good oral bioavailability (close to 100%), allowing for a switch from intravenous to oral therapy without a change in dose.[20]

Case Study 3: Aprepitant (Emend®) - Antiemetic

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy.[21][22]

-

Mechanism of Action: Aprepitant works by blocking the action of Substance P, a key neurotransmitter involved in the vomiting reflex, at the NK1 receptors in the brain.[23] By antagonizing this receptor, Aprepitant helps prevent both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[23][24]

-

Role of the Morpholine Scaffold: In Aprepitant, the morpholine ring acts as a crucial structural scaffold.[11] Crystal structure analysis of Aprepitant complexed with the NK1 receptor has shown that the morpholine ring helps to correctly orient the other pharmacophoric elements of the molecule for optimal interaction with the receptor.[8][11] It serves as a rigid anchor, positioning the trifluoromethylphenyl and fluorophenyl groups in the precise spatial arrangement required for high-affinity binding and potent antagonism.[8]

Key Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also due to its synthetic accessibility.[2] Various reliable methods exist for its construction and incorporation into target molecules.

Workflow: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This is a common and powerful method for forming the C-N bond between an aryl halide and morpholine.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)morpholine

-

Vessel Preparation: A flame-dried round-bottom flask is charged with sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like BINAP (4 mol%).

-

Inert Atmosphere: The flask is sealed with a septum and purged with argon gas for 10-15 minutes.

-

Reagent Addition: Anhydrous toluene is added via syringe, followed by 1-bromo-4-fluorobenzene (1.0 eq) and morpholine (1.2 eq).

-

Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion (typically 4-12 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous ammonium chloride and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 4-(4-fluorophenyl)morpholine.

Causality: The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of morpholine and the catalytic cycle. The palladium/phosphine ligand system is essential for facilitating the reductive elimination step that forms the desired C-N bond. Anhydrous conditions are required to prevent catalyst deactivation and unwanted side reactions.

Therapeutic Applications of Morpholine Derivatives

The broad applicability of the morpholine scaffold is evident in the diverse range of biological activities exhibited by its derivatives.[25][26][27]

| Therapeutic Area | Example Compound(s) | Mechanism of Action / Target |

| Oncology | Gefitinib, Canertinib | EGFR Tyrosine Kinase Inhibitors[4][27] |

| Infectious Diseases | Linezolid, Finafloxacin | Bacterial Protein Synthesis / DNA Gyrase Inhibition[10][27] |

| CNS Disorders | Reboxetine, Moclobemide | Norepinephrine Reuptake Inhibitor / MAO-A Inhibitor[8] |

| Anti-inflammatory | Emorfazone, Morazone | Analgesic and Antipyretic |

| Cardiovascular | Timolol | Beta-adrenergic Receptor Antagonist |

| Antiemetic | Aprepitant | NK1 Receptor Antagonist[21] |

Conclusion and Future Perspectives

The morpholine ring is a powerful and enduringly popular scaffold in medicinal chemistry.[3][6] Its success is not accidental but is based on a solid foundation of favorable physicochemical properties that translate into desirable pharmacokinetic profiles.[2][5] From improving solubility and metabolic stability to acting as a rigid conformational anchor, the morpholine moiety provides a multitude of benefits to the drug designer. As medicinal chemistry continues to evolve, the challenge of creating drugs with optimal efficacy and safety profiles remains. The strategic incorporation of privileged scaffolds like morpholine will continue to be a cornerstone of this effort, providing a reliable and versatile tool for the development of the next generation of therapeutic agents.[26][28]

References

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 946. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

-

Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). Available from: [Link]

-

Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available from: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. Available from: [Link]

-

Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1696-1725. Available from: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available from: [Link]

-

Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

De, A., & M.K., A. (2024). Linezolid. StatPearls. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available from: [Link]

-

Azimi, T., et al. (2021). Linezolid: a review of its properties, function, and use in critical care. Journal of Antimicrobial Chemotherapy, 76(8), 1935-1946. Available from: [Link]

-

Linezolid. Wikipedia. Available from: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available from: [Link]

-

Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

-

What is the mechanism of Linezolid? Patsnap Synapse. Available from: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

-

Scheme 5.4 Synthesis of gefitinib (1)[29]. ResearchGate. Available from: [Link]

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Available from: [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]

-

What is the mechanism of Gefitinib? Patsnap Synapse. Available from: [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana. Available from: [Link]

-

Navari, R. M. (2004). Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. Expert Review of Anticancer Therapy, 4(5), 753-759. Available from: [Link]

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

-

Gralla, R. J. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 5(8), 1783-1791. Available from: [Link]

-

Prommer, E. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Journal of Pain and Symptom Management, 30(4), 380-386. Available from: [Link]

-

Understanding Aprepitant's Role in Combating Chemotherapy-Induced Nausea. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Candelaria, M. (2004). Aprepitant for chemotherapy-induced nausea and vomiting. Clinical Journal of Oncology Nursing, 8(3), 319-321. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]